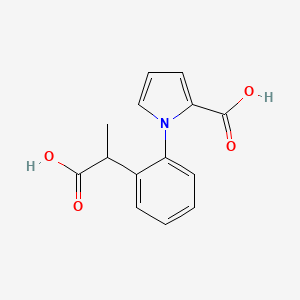
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with a carboxylic acid group and a phenyl ring bearing a carboxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. The phenyl ring with the carboxyethyl group can be introduced via Friedel-Crafts acylation, followed by carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrroles, phenyl derivatives, and carboxylated compounds.
Applications De Recherche Scientifique
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. The pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-3-carboxylic acid
- 1-(2-(1-Carboxyethyl)phenyl)-1H-indole-2-carboxylic acid
- 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxamide
Uniqueness: 1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Propriétés
Numéro CAS |
918667-51-3 |
|---|---|
Formule moléculaire |
C14H13NO4 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
1-[2-(1-carboxyethyl)phenyl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-9(13(16)17)10-5-2-3-6-11(10)15-8-4-7-12(15)14(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
OKRATBRBIHPNJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1N2C=CC=C2C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)





![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
